REACTION_CXSMILES
|
O[CH2:2][CH:3]1[CH2:5][CH:4]1[C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].C([N:16](CC)CC)C.CS(Cl)(=O)=O.[OH-].[NH4+]>C(Cl)Cl.C(#N)C>[NH2:16][CH2:2][CH:3]1[CH2:5][CH:4]1[C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9] |f:3.4|
|
Name
|
2-(2-(hydroxymethyl)cyclopropyl)benzonitrile
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
OCC1C(C1)C1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
1.368 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.287 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with methylene chloride
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a wax
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to about ½ volume
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
EXTRACTION
|
Details
|
The suspension was extracted with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (4×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting dark wax (400 mg) was then purified on silica gel using 1-20% MeOH/methylene chloride
|
Type
|
CUSTOM
|
Details
|
to give an orange wax
|
Type
|
CUSTOM
|
Details
|
The wax was triturated with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1C(C1)C1=C(C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |